molecular formula C10H10FNO2 B11901750 7-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

7-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B11901750
M. Wt: 195.19 g/mol
InChI Key: MIOIJMCERFOUHX-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a fluorinated derivative of tetrahydroquinoline. This compound is notable for its unique structure, which includes a fluorine atom at the 7th position and a carboxylic acid group at the 8th position of the tetrahydroquinoline ring. The incorporation of fluorine into organic molecules often enhances their biological activity and stability, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors followed by fluorination and carboxylation steps. One common method includes the use of cyclization reactions of substituted anilines with appropriate reagents to form the tetrahydroquinoline core, followed by selective fluorination at the 7th position using fluorinating agents such as Selectfluor. The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors for the cyclization and fluorination steps, as well as the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective inhibition or modulation of the target. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the interaction .

Comparison with Similar Compounds

  • 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Comparison:

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h3-4,12H,1-2,5H2,(H,13,14)

InChI Key

MIOIJMCERFOUHX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C(C=C2)F)C(=O)O)NC1

Origin of Product

United States

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